molecular formula C7H10O B12837242 Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 4729-39-9

Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B12837242
CAS No.: 4729-39-9
M. Wt: 110.15 g/mol
InChI Key: RKDTXYVPCLFNJD-MEKDEQNOSA-N
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Description

Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic compound characterized by a unique structural framework. This compound is notable for its rigid bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties. The presence of an aldehyde functional group at the 6-position further enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the bicyclic structure. Subsequent oxidation of the resulting compound introduces the aldehyde functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors or as a reactive intermediate in synthetic pathways.

Comparison with Similar Compounds

Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde can be compared with other bicyclic compounds such as:

    Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar bicyclic core but with a carboxylic acid group instead of an aldehyde.

    Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-methanol: Similar structure with an alcohol group.

    Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-amine: Contains an amine group.

The uniqueness of Rel-(1R,5S,6r)-bicyclo[31

Properties

CAS No.

4729-39-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(1R,5S)-bicyclo[3.1.0]hexane-6-carbaldehyde

InChI

InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2/t5-,6+,7?

InChI Key

RKDTXYVPCLFNJD-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)C2C=O

Canonical SMILES

C1CC2C(C1)C2C=O

Origin of Product

United States

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